Diisononyl phthalate
Overview
Description
Diisononyl phthalate (DINP) is a phthalate used as a plasticizer. DINP is typically a mixture of chemical compounds consisting of various isononyl esters of phthalic acid, and is commonly used in a large variety of plastic items .
Synthesis Analysis
This compound is produced by one-step esterification of phthalic anhydride with isononanol (INA) and a catalyst. Two types of isononanol can be used for the synthesis: either a pure C9 fraction (synthesized from isooctene), or a C8-C10 fraction, C9-rich (synthesized from C7-C9, C8-rich alkene) .Molecular Structure Analysis
The this compound molecule contains a total of 72 bond(s). There are 30 non-H bond(s), 8 multiple bond(s), 18 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ester(s) (aromatic) .Chemical Reactions Analysis
The synthesis process begins with the esterification of phthalic anhydride with isononanol, which results in the esterification of phthalic anhydride and results in the production of this compound ester as the final product .Physical and Chemical Properties Analysis
DINP is an oily viscous liquid with a density of 0.98 g/cm3. It has a melting point of -43 °C and a boiling point of 244 to 252 °C at 0.7 kPa. Its solubility in water is less than 0.01 g/mL at 20 °C .Scientific Research Applications
Toxicological Research
Research has identified various toxic effects of DINP. Studies on experimental animals have demonstrated dose-dependent toxic effects on both the whole body and specific organs and systems, including disorders in functional and morphological parameters, cell differentiation, and changes in the genetic apparatus (Hrynchak & Sychik, 2020). Additionally, DINP has been shown to induce asthma through the modulation of Th1/Th2 equilibrium, impacting immune response and increasing the expression of certain caspases in asthmatic mice (Hwang, Paik, & Yee, 2017).
Reproductive and Developmental Effects
Studies indicate that DINP exposure can cause reproductive and developmental effects. For instance, prenatal exposure to DINP has been associated with testicular dysgenesis syndrome in male fetuses of rats (Li et al., 2015). Additionally, perinatal exposure to DINP in rats has led to changes in reproductive development and sexually dimorphic behavior, suggesting anti-androgenic effects (Boberg et al., 2011).
Endocrine Disruption and Human Exposure
Research focusing on the endocrine-disrupting properties of DINP has shown that it can disrupt hormones and ovarian folliculogenesis in mice, affecting female reproduction (Chiang et al., 2020). Studies also highlight the need for more sensitive biomarkers for assessing human exposure to DINP, as traditional biomarkers may underestimate its prevalence (Silva et al., 2006).
Neurotoxicity and Neuroprotective Strategies
DINP has been found to cause cognitive deficits and anxiety in mice, suggesting its potential neurotoxicity. This study also explored the neuroprotective effects of melatonin against these adverse effects (Ma et al., 2015).
Biomonitoring and Environmental Health
The evaluation of DINP metabolites in hair asbiomarkers is a novel approach for assessing long-term exposure to DINP. This method has potential applications in environmental health studies, as it may provide more consistent results compared to traditional urine analysis (Hsu, Ho, & Liao, 2015).
Organ-Specific Toxicity
Studies on mice have shown that oral exposure to DINP can induce tissue injury in the liver and kidneys through the accumulation of reactive oxygen species (ROS). This indicates the potential organ-specific toxicity of DINP, which is a significant concern in toxicological research (Ma et al., 2014).
Fertility and Lifespan Effects
DINP exposure has been shown to have immediate and long-term reproductive consequences in female mice. These effects include disruptions in estrous cyclicity, reduced fertility, and alterations in litter sex ratios, emphasizing the potential risks of DINP on reproductive health (Chiang & Flaws, 2019).
Mechanism of Action
Target of Action
Diisononyl phthalate (DINP) is a widely used dialkyl phthalate (DAPs) softener in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . The primary targets of DINP are the plastic materials where it is incorporated to impart flexibility and workability .
Mode of Action
DINP works by enhancing the flexibility and resilience of PVC products . It allows for easy molding and improves the performance characteristics of plastic materials . It has been demonstrated that DINP exposure impairs the functions of kidney and liver in animals .
Biochemical Pathways
The metabolite profiling of DINP degradation indicates that DINP is degraded through simultaneous pathways of de-esterification and β-oxidation . During the biodegradation of DINP, 4-derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .
Pharmacokinetics
The pharmacokinetic data indicate that the oral bioavailability of DINP in freely moving rats was about 1.19% . The elimination half-life of DINP was 364 ± 146 min for intravenous (10 mg/kg) administration and 150 ± 58 min for oral (100 mg/kg) administration . The total DINP excretion up to 48 h was 13.64 ± 3.99% in feces .
Result of Action
Exposure to DINP can have serious health consequences, including reproductive damage and an increased risk of breast cancer . Studies find that exposure to environmentally relevant concentrations of DINP in zebrafish disrupts the endocannabinoid system (ECS) and affects reproduction in a gender-specific manner . It also has other adverse effects on aquatic organisms, as DINP upregulates orexigenic signals and causes hepatosteatosis together with deregulation of the peripheral ECS and lipid metabolism .
Action Environment
Nevertheless, measures should be taken to prevent its release during production, use, and disposal to minimize potential environmental effects . The widespread production and use of DAPs in North America, Europe, and Japan make their environmental fate and human health effects a matter of concern .
Safety and Hazards
DINP may damage fertility or the unborn child. It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling DINP . High phthalates, such as DINP, have been thoroughly studied and reviewed by a number of government scientific agencies and regulatory bodies worldwide, which have concluded that phthalates used in commercial products do not pose a risk to human health at typical exposure levels .
Future Directions
The global Diisononyl Phthalate (DINP) Market is estimated to grow at a healthy CAGR of more than 7% to reach over USD 9.5 billion in 2027 . A central strategy involves differentiation, where companies focus on producing high-quality DINP with unique properties such as excellent plasticizing capabilities, low volatility, or specific applications in industries like automotive, flooring, and wire and cable .
Biochemical Analysis
Biochemical Properties
Diisononyl phthalate interacts with various biomolecules. It reacts exothermically with acids to generate isononyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Cellular Effects
This compound has been found to induce negative effects on ovarian function and fertility in animal models . It also disrupts male reproduction and fertility . In zebrafish, exposure to this compound disrupts the endocannabinoid system and affects reproduction in a gender-specific manner .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through simultaneous pathways of de-esterification and β-oxidation . During the biodegradation of this compound, four derived compounds were identified: monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known to be a cytotoxic agent, targeting mitochondrial respiration, depleting mitochondrial ATP production, and increasing glycolytic metabolism . Delayed effects were observed between the cellular and the mitochondrial parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have confirmed that the negative effects of this compound exposure on males in animal models are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through simultaneous pathways of de-esterification and β-oxidation .
Transport and Distribution
This compound is easily released into the environment because there is no covalent bond between the phthalates and plastics in which they are mixed . As plastics age and break down, the release of phthalates accelerates .
Properties
IUPAC Name |
bis(7-methyloctyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGXOJOCNVPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Record name | DI-ISONONYL PHTHALATE | |
Source | CAMEO Chemicals | |
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Record name | DIISONONYL PHTHALATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860420 | |
Record name | Bis(7-methyloctyl) phthalate | |
Source | EPA DSSTox | |
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Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Record name | Diisononyl phthalate | |
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Record name | DIISONONYL PHTHALATE | |
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Boiling Point |
172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 221 °C c.c. | |
Record name | DI-ISONONYL PHTHALATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISONONYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Density |
0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |
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Record name | DIISONONYL PHTHALATE | |
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Vapor Pressure |
0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Diisononyl phthalate | |
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Mechanism of Action |
The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism. | |
Record name | DIISONONYL PHTHALATE | |
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Impurities |
Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |
Record name | DIISONONYL PHTHALATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
28553-12-0, 68515-48-0, 20548-62-3 | |
Record name | DI-ISONONYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Record name | Bis(7-methyloctyl) phthalate | |
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Record name | DIISONONYLPHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
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Record name | DIISONONYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-48 °C, -43 °C | |
Record name | DIISONONYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISONONYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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